molecular formula C9H10N2O2S B2991801 4,7-dimethoxy-1H-benzimidazole-2-thiol CAS No. 95306-53-9

4,7-dimethoxy-1H-benzimidazole-2-thiol

Cat. No. B2991801
CAS RN: 95306-53-9
M. Wt: 210.25
InChI Key: WCMTVWLAEJYDMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dimethoxy-1H-benzimidazole-2-thiol (4,7-DMBI-2-thiol) is a synthetic compound that has been used in a variety of scientific research applications. It is a small molecule that can easily be synthesized, and its unique properties have made it a useful tool for studying the biochemical and physiological effects of various compounds.

Scientific Research Applications

Synthesis and Antibacterial Applications

4,7-Dimethoxy-1H-benzimidazole-2-thiol derivatives have been synthesized and studied for their antimicrobial activities, demonstrating significant antibacterial and antifungal effects. These compounds were prepared through reactions involving 4-substituted-2-(chloroacetylamino)thiazoles and benzoxazole/benzimidazole-2-thioles, elucidated by spectral data, and found to exhibit activity against a range of microorganisms including Micrococcus luteus, Bacillus cereus, Proteus vulgaris, Salmonella typhimurium, Staphylococcus aureus, Escherichia coli, Candida albicans, and Candida globrata (Kaplancıklı et al., 2004).

Chemical Synthesis and Catalysis

The compound serves as an efficient ligand in copper-catalyzed N-arylation of imidazoles and benzimidazoles, facilitating reactions under mild conditions and improving yields for a variety of functionalized substrates. This application highlights its role in facilitating organic synthesis, including the coupling of aryl iodides and bromides, as well as heteroaryl halides (Altman et al., 2007).

Angiotensin II Receptor Antagonism

Benzimidazole derivatives bearing acidic heterocycles, prepared from 4,7-dimethoxy-1H-benzimidazole-2-thiol, have shown potent angiotensin II receptor antagonistic activities. These compounds, through in vitro and in vivo evaluations, demonstrated high affinity for the AT1 receptor and significant inhibition of angiotensin II-induced pressor responses, suggesting their potential in the treatment of hypertension (Kohara et al., 1996).

Reaction-Based Fluorescent Probes

4,7-Dimethoxy-1H-benzimidazole-2-thiol is involved in the development of reaction-based fluorescent probes for selective discrimination of thiophenols over aliphatic thiols. Such probes, designed through intramolecular charge transfer pathways, exhibit high selectivity and sensitivity, with applications ranging from environmental to biological sciences for the detection of thiophenols in water samples (Wang et al., 2012).

properties

IUPAC Name

4,7-dimethoxy-1,3-dihydrobenzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-12-5-3-4-6(13-2)8-7(5)10-9(14)11-8/h3-4H,1-2H3,(H2,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMTVWLAEJYDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-dimethoxy-1H-benzimidazole-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.